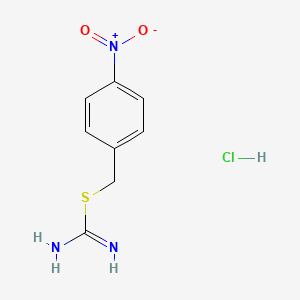

4-Nitrobenzyl thiopseudourea hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

4357-96-4 |

|---|---|

Molecular Formula |

C8H10ClN3O2S |

Molecular Weight |

247.70 g/mol |

IUPAC Name |

[amino-[(4-nitrophenyl)methylsulfanyl]methylidene]azanium;chloride |

InChI |

InChI=1S/C8H9N3O2S.ClH/c9-8(10)14-5-6-1-3-7(4-2-6)11(12)13;/h1-4H,5H2,(H3,9,10);1H |

InChI Key |

XLXMUFLBCRDKMJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CSC(=N)N)[N+](=O)[O-].Cl |

Canonical SMILES |

C1=CC(=CC=C1CSC(=[NH2+])N)[N+](=O)[O-].[Cl-] |

Other CAS No. |

4357-96-4 |

Pictograms |

Acute Toxic; Irritant |

Origin of Product |

United States |

Synthetic Methodologies for 4 Nitrobenzyl Thiopseudourea Hydrochloride and Its Derivatives

Classical and Contemporary Approaches to Thiopseudourea Hydrochloride Synthesis

The formation of the thiopseudourea hydrochloride scaffold can be achieved through several synthetic routes, ranging from classical direct approaches to more contemporary multicomponent reactions.

Direct Synthesis Protocols

The most conventional and straightforward method for the synthesis of S-benzylisothiourea salts, including 4-nitrobenzyl thiopseudourea hydrochloride, involves the direct S-alkylation of thiourea (B124793) with a corresponding benzyl (B1604629) halide. In the case of the target compound, this is achieved by reacting 4-nitrobenzyl chloride with thiourea.

This reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and often under reflux conditions to drive the reaction to completion. nih.gov The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom of thiourea attacks the benzylic carbon of 4-nitrobenzyl chloride, displacing the chloride ion. The resulting S-benzylisothiouronium salt then precipitates from the solution, often in high yield and purity after simple filtration and washing. nih.gov The presence of the nitro group on the benzene (B151609) ring can influence the reactivity of the benzyl chloride, but the fundamental synthetic approach remains the same as for the unsubstituted S-benzylisothiouronium chloride. researchgate.netst-andrews.ac.uk

Table 1: Representative Direct Synthesis of S-Benzylisothiouronium Chlorides

| Starting Benzyl Chloride | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzyl chloride | Thiourea | Ethanol | Reflux, 30 min | S-Benzylisothiouronium chloride | Nearly quantitative | nih.gov |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step, thereby saving time, resources, and reducing waste. chemrxiv.org While direct synthesis is common for simple thiopseudoureas, MCRs offer alternative and often more convergent routes to more substituted derivatives.

For the synthesis of thioureas and their isothiourea tautomers, three-component reactions involving an isocyanide, an amine, and a sulfur source are particularly relevant. researchgate.net Recent advancements have explored the use of elemental sulfur in these reactions, providing a green and readily available sulfur source. researchgate.net Furthermore, electrochemical methods have been developed for the three-component synthesis of isothioureas from thiols, isocyanides, and amines, offering a metal- and oxidant-free approach. google.com Although not yet specifically reported for the direct synthesis of this compound, these MCR strategies hold significant potential for the creation of diverse libraries of related derivatives.

Derivatization and Functionalization of the Thiopseudourea Scaffold

The this compound scaffold presents multiple sites for further chemical modification, including the nitrogen atoms of the thiourea core, the sulfur atom (via its isothiourea tautomer), and the 4-nitrobenzyl moiety.

Alkylation and Acylation Reactions

The nitrogen atoms of the thiopseudourea core can undergo alkylation and acylation reactions, leading to a wide range of N-substituted derivatives. Similarly, the sulfur atom in the isothiourea form is readily alkylated.

Alkylation: S-alkylation is the primary reaction in the synthesis of the parent compound. Further N-alkylation can be achieved under appropriate basic conditions to deprotonate one of the nitrogen atoms, which can then react with an alkyl halide. The specific conditions would dictate the degree and position of alkylation.

Acylation: Acylation of thiourea and its derivatives typically occurs at the sulfur atom to form S-acylisothioureas, especially when reacted with acid chlorides. nih.gov This reaction is generally efficient and provides a route to a variety of acyl derivatives. These S-acyl compounds can be useful intermediates in their own right.

Table 2: Illustrative Acylation of Thiourea

| Acylating Agent | Reagent | Solvent | Product | Outcome | Reference |

|---|

Cyclocondensation Pathways for Heterocycle Formation

Thiourea and its derivatives are versatile building blocks for the synthesis of a wide array of heterocyclic compounds. The presence of the nucleophilic nitrogen and sulfur atoms allows for cyclocondensation reactions with various electrophilic partners. For instance, thioureas can react with α-haloketones in the Hantzsch thiazole (B1198619) synthesis or with α,β-unsaturated carbonyl compounds to form pyrimidine-thiones.

While specific examples utilizing this compound as the starting material are not extensively documented, its structural similarity to other S-alkylisothioureas suggests its potential utility in similar transformations. The reaction with dicarbonyl compounds, such as β-diketones or β-ketoesters, under acidic or basic conditions, is a common strategy to construct six-membered heterocyclic rings like dihydropyrimidines.

Modifications of the 4-Nitrobenzyl Moiety

The 4-nitrobenzyl group offers a key site for functionalization, most notably through the reduction of the nitro group to an amine. This transformation is significant as it introduces a new reactive site and can dramatically alter the electronic and biological properties of the molecule.

The selective reduction of an aromatic nitro group in the presence of other functional groups, such as the thiopseudourea moiety, requires careful selection of the reducing agent. Several methods are available for this purpose:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel with a hydrogen source is a common method. However, care must be taken to avoid over-reduction or side reactions involving the sulfur atom. st-andrews.ac.uk

Metal-Acid Systems: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for nitro group reduction. researchgate.net

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst can provide a milder alternative to high-pressure hydrogenation.

Sodium Sulfide/Hydrosulfite: These reagents can be used for the selective reduction of nitro groups, particularly in polynitroarenes.

The successful reduction of the nitro group would yield 4-aminobenzyl thiopseudourea, a valuable intermediate for further derivatization at the newly formed amino group, for instance, through diazotization or acylation reactions.

Table 3: Common Reagents for Selective Nitro Group Reduction

| Reagent System | Key Features | Reference |

|---|---|---|

| H₂/Pd/C | Widely used, but potential for side reactions. | st-andrews.ac.uk |

| Fe/HCl | Classical and cost-effective method. | researchgate.net |

| SnCl₂ | Mild conditions, good for substrates with other reducible groups. | st-andrews.ac.uk |

Optimization of Reaction Conditions and Process Efficiency

The synthesis of this compound, a derivative of the isothiouronium salt family, is principally achieved through the nucleophilic substitution reaction between thiourea and a 4-nitrobenzyl halide, typically 4-nitrobenzyl chloride. orgsyn.org The efficiency of this process is highly dependent on the careful control of reaction parameters to maximize yield and purity.

Solvent Effects and Temperature Control

The choice of solvent and the reaction temperature are critical parameters that significantly influence the rate and outcome of the synthesis of S-alkylisothiouronium salts. The reaction is a type of S-alkylation, which generally follows an SN2 mechanism. rsc.org

Solvent Effects:

The solvent plays a crucial role in solvating the reactants and stabilizing the transition state. For the reaction between thiourea and 4-nitrobenzyl chloride, polar protic solvents are commonly employed.

Alcohols (Methanol and Ethanol): These are the most frequently cited solvents for the synthesis of S-benzylisothiouronium salts. orgsyn.orgarkat-usa.org They are effective at dissolving both thiourea and the benzyl halide. The reaction is often carried out at the reflux temperature of the alcohol to ensure a reasonable reaction rate. orgsyn.orgarkat-usa.org For instance, a common procedure involves refluxing a mixture of thiourea and a benzyl halide in ethanol for one to four hours to achieve a quantitative yield of the corresponding S-benzylisothiouronium salt. orgsyn.orgarkat-usa.org

Water: Water is a viable, environmentally friendly solvent option. rsc.org Some procedures utilize water, particularly in microwave-assisted syntheses, which can significantly reduce reaction times. rsc.org

Acetonitrile: This polar aprotic solvent can also be used and has been noted in the synthesis of related S-acyl isothioureas. thieme-connect.de

The selection of the solvent can impact the reaction rate and the ease of product isolation. The solubility of the final hydrochloride salt in the reaction solvent is a key consideration for purification by precipitation or recrystallization.

Temperature Control:

Temperature control is paramount for achieving a good yield and minimizing the formation of byproducts.

Reaction Temperature: The synthesis is typically conducted at elevated temperatures, often at the reflux point of the chosen solvent (e.g., methanol (B129727) or ethanol), to drive the reaction to completion in a timely manner. arkat-usa.org Heating for several hours is a common practice. arkat-usa.org

Minimizing Byproducts: While higher temperatures increase the reaction rate, excessive heat or prolonged reaction times can lead to the decomposition of the product or the formation of impurities. The presence of the electron-withdrawing nitro group on the benzyl ring makes the benzylic carbon more electrophilic and susceptible to nucleophilic attack, but also potentially more prone to side reactions under harsh conditions.

Crystallization/Precipitation Temperature: After the reaction is complete, cooling the reaction mixture is a standard procedure to induce crystallization or precipitation of the product, thereby facilitating its isolation by filtration.

The interplay between solvent and temperature is crucial. The optimal temperature is often a compromise between achieving a fast reaction rate and maintaining the stability of the product.

| Solvent | Typical Temperature (°C) | General Observations |

|---|---|---|

| Ethanol | ~78 (Reflux) | Good solubility for reactants, commonly used for achieving high yields. orgsyn.org |

| Methanol | ~65 (Reflux) | Similar to ethanol, effective for the reaction. arkat-usa.org |

| Water | 90-100 | Environmentally friendly option, often used with microwave irradiation to accelerate the reaction. rsc.org |

| Acetonitrile | ~82 (Reflux) | A polar aprotic alternative, can be effective for similar reactions. thieme-connect.de |

Catalysis and Reagent Selection

While the reaction between thiourea and 4-nitrobenzyl chloride can proceed without a catalyst, certain additives and the careful selection of reagents can enhance the reaction's efficiency.

Catalysis:

The term "catalysis" in this context is nuanced. While thiourea itself can act as an organocatalyst in other reactions, for its own S-alkylation, the focus is on accelerating the nucleophilic substitution.

Phase-Transfer Catalysis (PTC): In biphasic systems (e.g., an organic solvent and water), a phase-transfer catalyst can be employed to facilitate the transport of the nucleophile (thiourea) into the organic phase where the 4-nitrobenzyl chloride is dissolved. This can be particularly useful when dealing with reactants that have different solubility profiles. However, for the synthesis of this compound, a one-pot reaction in a single solvent like ethanol is more common. arkat-usa.org

Iodide Catalysis: In some cases, the addition of a catalytic amount of an iodide salt (e.g., potassium iodide) can accelerate the reaction when a benzyl chloride is used as the starting material. The iodide ion can undergo a Finkelstein reaction with the benzyl chloride to form the more reactive benzyl iodide in situ, which then reacts more rapidly with thiourea.

Reagent Selection:

The choice of the starting benzyl halide and the quality of the reagents are important factors.

Halide Leaving Group: The reactivity of the benzyl halide follows the order I > Br > Cl. 4-Nitrobenzyl bromide would be expected to react faster than 4-nitrobenzyl chloride. However, 4-nitrobenzyl chloride is often used, likely due to its lower cost and greater stability. orgsyn.org

Purity of Reagents: The purity of both thiourea and 4-nitrobenzyl chloride is essential for obtaining a high yield of the desired product and simplifying purification. Impurities in the starting materials can lead to side reactions and a lower-quality final product.

Yield Enhancement and Purity Considerations

Maximizing the yield of a pure product is the ultimate goal of synthetic optimization. This involves considering the reaction stoichiometry, work-up procedures, and purification methods.

Yield Enhancement:

Stoichiometry: The reaction is typically run with a slight excess of one of the reagents, often thiourea, to ensure the complete conversion of the more expensive 4-nitrobenzyl chloride. arkat-usa.org A 1:1 or 1.1:1 molar ratio of thiourea to 4-nitrobenzyl chloride is common. arkat-usa.org

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time to maximize the formation of the product and minimize degradation.

Product Isolation: After the reaction is complete, the product is typically isolated by cooling the reaction mixture to induce crystallization, followed by filtration. orgsyn.org The filter cake is then washed with a cold solvent to remove soluble impurities.

Purity Considerations:

Recrystallization: This is a standard method for purifying solid organic compounds. wikipedia.org The crude this compound can be dissolved in a suitable hot solvent and then allowed to cool slowly, leading to the formation of purer crystals. The choice of recrystallization solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of solvents, such as ethanol and water, is often effective.

Washing: Washing the isolated solid with an appropriate solvent can remove residual starting materials and byproducts. A cold solvent in which the product has low solubility is typically used.

Characterization: The purity of the final product can be assessed using various analytical techniques, including melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

| Factor | Consideration for Optimization | Impact |

|---|---|---|

| Stoichiometry | Using a slight excess of thiourea. arkat-usa.org | Ensures complete consumption of the limiting reagent (4-nitrobenzyl chloride). |

| Reaction Monitoring | Tracking reactant consumption and product formation (e.g., by TLC). | Prevents incomplete reactions or product degradation from prolonged heating. |

| Isolation Technique | Cooling the reaction mixture to induce crystallization. orgsyn.org | Maximizes the recovery of the solid product. |

| Purification Method | Recrystallization from a suitable solvent system (e.g., ethanol/water). wikipedia.org | Removes impurities and provides a high-purity final product. |

Computational and Theoretical Chemistry Studies of 4 Nitrobenzyl Thiopseudourea Hydrochloride Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry for studying the properties of molecules, including their geometry, electronic distribution, and reactivity.

A DFT analysis of 4-Nitrobenzyl thiopseudourea hydrochloride would provide significant insights into its electronic characteristics. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For a molecule like this compound, the HOMO is likely to be located on the electron-rich thiopseudourea moiety, while the LUMO would be expected on the electron-withdrawing nitrobenzyl group. This distribution of frontier orbitals would suggest a propensity for the molecule to act as an electron donor from the thiopseudourea part and an electron acceptor at the nitrobenzyl portion in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: This table presents hypothetical data for illustrative purposes.

DFT calculations, often paired with the Gauge-Including Atomic Orbital (GIAO) method, are highly effective in predicting Nuclear Magnetic Resonance (NMR) chemical shifts. acs.orgnih.gov This predictive capability is invaluable for structural elucidation and confirmation. acs.org By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C) in the molecule, their chemical shifts can be estimated with a high degree of accuracy, often requiring only minor empirical corrections to match experimental values. acs.org

For this compound, theoretical prediction of the ¹H and ¹³C NMR spectra would help in assigning the signals to specific atoms within the molecule. This is particularly useful for distinguishing between the protons and carbons of the benzyl (B1604629) and thiopseudourea groups.

Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Aromatic H (ortho to NO₂) | 8.25 | 8.20 |

| Aromatic H (meta to NO₂) | 7.60 | 7.55 |

| Benzyl CH₂ | 4.80 | 4.75 |

| NH₂ | 9.50 | 9.45 |

| NH | 10.20 | 10.15 |

Note: This table contains illustrative data to demonstrate the application of the method.

DFT can be employed to model the potential energy surface of a reaction involving this compound. This allows for the calculation of the energies of reactants, products, intermediates, and, crucially, transition states. By identifying the lowest energy pathway, the most probable reaction mechanism can be determined. For instance, the synthesis of this compound or its subsequent reactions could be modeled to understand the thermodynamics and kinetics involved. Studies on other nitro-substituted compounds have utilized DFT to determine thermochemical properties. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor), typically a protein. These methods are fundamental in drug discovery and design.

Molecular docking simulations could predict how this compound binds to a specific biological target, such as an enzyme or a receptor. fip.org The process involves placing the ligand in various orientations and conformations within the receptor's binding site and calculating a "docking score," which estimates the binding affinity. fip.org A lower docking score generally indicates a more favorable binding interaction. fip.org Thiourea (B124793) derivatives have been studied for their potential as inhibitors of various enzymes, and similar approaches could be applied here. researchgate.netnih.gov

Table 3: Example Molecular Docking Results for a Thiourea Derivative with a Target Protein

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative A | Kinase B | -8.5 | ASP 123, LYS 45, TYR 88 |

| Derivative C | Protease D | -7.9 | GLU 210, HIS 57, SER 195 |

Note: This table is a generalized example based on studies of other thiourea derivatives. researchgate.netnih.gov

This compound can exist in different spatial arrangements (conformations) and potentially as different structural isomers (tautomers). Thiourea itself can exist in thione and thiol tautomeric forms. mdpi.com Computational methods can be used to determine the relative stabilities of these different forms. nih.gov By calculating the energies of various conformers and tautomers, the most stable and likely predominant form in a given environment can be identified. This is crucial as the biological activity and chemical reactivity of the molecule are highly dependent on its three-dimensional shape.

Table 4: Relative Energies of Potential Tautomers of a Thiopseudourea Derivative

| Tautomer | Relative Energy (kcal/mol) |

| Thione Form | 0.0 (most stable) |

| Thiol Form (Isothiourea) | +5.2 |

Note: This table presents hypothetical relative energies for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying molecular features, known as descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process, reducing costs, and minimizing the need for extensive experimental testing.

For derivatives of this compound, QSAR studies are instrumental in identifying the key structural attributes that govern their biological efficacy, for instance, as potential anticancer or antimicrobial agents. The general workflow of a QSAR study involves several key steps:

Data Set Selection: A series of thiourea or pseudothiourea derivatives with experimentally determined biological activities (e.g., IC₅₀ values for anticancer activity) is compiled.

Molecular Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors can be categorized as:

Constitutional (1D): Molecular weight, number of atoms, number of specific bonds (e.g., C-N).

Topological (2D): Describing molecular shape and branching.

Geometrical (3D): Related to the spatial arrangement of atoms, such as van der Waals volume.

Physicochemical (4D): Including properties like octanol-water partition coefficient (logP), molar refractivity, polarizability, and electronegativity.

Quantum Chemical: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment, often calculated using Density Functional Theory (DFT).

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a linear equation is generated that best fits the data. The goal is to create a model that is not only statistically robust for the training set of compounds but also has high predictive power for a separate test set of compounds.

Model Validation: The predictive ability and robustness of the QSAR model are rigorously assessed using various validation techniques, including leave-one-out cross-validation (Q² or R²cv), and external validation with a test set.

Research on related sulfur-containing thiourea derivatives has shown that properties such as molecular mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient are often key predictors for anticancer activities. For instance, a hypothetical QSAR model for a series of 4-Nitrobenzyl Thiopseudourea derivatives might reveal that increasing the electron-withdrawing capacity of substituents on the benzyl ring enhances a specific biological activity.

Below is a representative data table illustrating the types of descriptors and statistical parameters that would be generated in a QSAR study of hypothetical this compound derivatives against a cancer cell line.

| Derivative | Experimental IC₅₀ (µM) | logP | Molecular Weight ( g/mol ) | van der Waals Volume (ų) | Predicted IC₅₀ (µM) |

| Compound 1 | 15.5 | 2.1 | 245.7 | 220.1 | 16.2 |

| Compound 2 | 12.1 | 2.5 | 279.7 | 245.3 | 11.8 |

| Compound 3 | 25.3 | 1.8 | 261.2 | 230.5 | 24.9 |

| Compound 4 | 8.9 | 2.8 | 294.2 | 255.8 | 9.5 |

| Compound 5 | 18.2 | 2.3 | 259.3 | 228.7 | 17.5 |

Model Statistics (Hypothetical):

R² (Coefficient of Determination): 0.92

Q² (Cross-validated R²): 0.85

F-statistic: 45.6

These statistical values would indicate a QSAR model with good internal stability and predictive capability. Such models provide invaluable insights for the rational design of new, more potent derivatives of this compound.

Advanced Computational Methods (e.g., TDDFT for excited states if applicable)

Beyond QSAR, advanced computational methods provide a deeper understanding of the electronic structure and reactivity of molecules. For compounds containing a nitroaromatic group like this compound, Time-Dependent Density Functional Theory (TD-DFT) is a particularly relevant and powerful tool. TD-DFT is used to calculate the properties of electronically excited states, offering insights into a molecule's absorption spectra, photochemistry, and potential for charge transfer.

The nitro group (-NO₂) is a strong electron-withdrawing group and a chromophore, meaning it absorbs light in the ultraviolet-visible region. Understanding the nature of the electronic transitions upon light absorption is crucial, especially if the compound's mechanism of action involves photochemical processes or if it is being studied for applications in photodynamic therapy or as a molecular probe.

A TD-DFT study on a this compound derivative would typically involve:

Ground State Geometry Optimization: The molecule's most stable 3D structure is first calculated using DFT.

Excited State Calculations: TD-DFT is then employed to compute the vertical excitation energies, which correspond to the absorption maxima (λ_max) in an electronic spectrum, and the oscillator strengths, which relate to the intensity of the absorption.

Analysis of Molecular Orbitals: The method allows for the analysis of the molecular orbitals involved in the electronic transitions, such as the HOMO-LUMO transition. This can reveal the nature of the excitation, for instance, whether it is a localized π→π* transition on the nitrobenzyl ring or involves charge transfer from the thiopseudourea moiety to the nitrobenzyl group.

For nitroaromatic compounds, TD-DFT calculations can elucidate how structural modifications influence the electronic absorption spectra and the character of the excited states. For example, such calculations could predict how substituting the aromatic ring would shift the absorption wavelength or alter the charge distribution in the excited state.

The following table presents hypothetical data from a TD-DFT calculation on a this compound derivative, illustrating the kind of information that can be obtained.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₁ | 3.85 | 322 | 0.45 | HOMO → LUMO |

| S₂ | 4.21 | 294 | 0.12 | HOMO-1 → LUMO |

| S₃ | 4.55 | 272 | 0.08 | HOMO → LUMO+1 |

Interpretation of Hypothetical Data:

The first excited state (S₁) at 322 nm with a high oscillator strength would correspond to the main absorption peak.

The analysis of the orbital contributions would reveal the nature of this transition. A significant HOMO → LUMO transition where the HOMO is localized on the thiopseudourea part and the LUMO on the nitrobenzyl ring would indicate an intramolecular charge transfer (ICT) character upon excitation.

Such detailed electronic structure information is critical for understanding the fundamental properties of this compound derivatives and for designing molecules with specific photophysical or photochemical properties for advanced applications.

Chemical Reactivity and Mechanistic Investigations of 4 Nitrobenzyl Thiopseudourea Hydrochloride

Elucidation of Reaction Mechanisms for Functional Group Transformations

The reaction mechanisms of 4-Nitrobenzyl thiopseudourea hydrochloride are diverse, encompassing nucleophilic substitutions, reactions with electrophiles, and transformations of the nitro group.

The 4-nitrobenzyl group makes the benzylic carbon susceptible to nucleophilic attack. Reactions with hard bases, such as hydroxides, tend to proceed via an SN2 mechanism, leading to the substitution of the thiopseudourea group. For instance, the reaction of 4-nitrobenzyl bromide with hard bases yields products of an SN2 reaction. researchgate.net In contrast, reactions with soft bases can proceed through an anion-radical mechanism, affording products like 1,2-bis(4-nitrophenyl)ethane. researchgate.net This dual reactivity highlights the influence of the nucleophile's nature on the reaction pathway.

The thiopseudourea moiety itself can undergo various transformations. The sulfur atom, being a soft nucleophile, readily attacks electrophilic centers. The nitrogen atoms of the pseudourea can also exhibit nucleophilicity, although this is generally lower than that of the sulfur. Hydrolysis of S-alkylthiopseudoureas can occur under different conditions, leading to the formation of thiols or other products depending on the pH and the nature of the substituents.

Furthermore, the nitro group can be reduced to an amino group using various reagents, such as metals (Fe, Sn, Zn) in acidic media or through catalytic hydrogenation. masterorganicchemistry.com This transformation dramatically alters the electronic properties of the aromatic ring, converting a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com

| Reactant | Reagent/Conditions | Major Product(s) | Prevailing Mechanism |

| 4-Nitrobenzyl bromide | Hard bases (e.g., NaOH) | 4-Nitrobenzyl alcohol | SN2 |

| 4-Nitrobenzyl bromide | Soft bases (e.g., carbanions) | 1,2-bis(4-nitrophenyl)ethane | Anion-radical |

| 4-Nitrobenzyl thiopseudourea | Reducing agents (e.g., Fe/HCl) | 4-Aminobenzyl thiopseudourea | Reduction |

| S-Benzyl isothiourea | Oxidizing agents (e.g., NCS) | Alkanesulfonyl chlorides | Oxidative Chlorosulfonation |

Stereoselectivity and Regioselectivity in Derivatives Synthesis

The synthesis of derivatives from this compound can exhibit both stereoselectivity and regioselectivity, particularly in reactions involving the formation of new chiral centers or reactions with unsymmetrical reagents.

Stereoselectivity: While specific studies on stereoselective reactions of this compound are not abundant, general principles of stereoselective synthesis can be applied. For instance, in S(N)1-type substitution reactions of related systems, such as N-protected β-hydroxytyrosine esters, the facial diastereoselectivity of the reaction depends on the protecting groups on the nitrogen and the nature of the ester group. nih.gov A conformationally locked benzylic cation intermediate is proposed to explain the observed stereoselectivity. nih.gov Similar control of stereochemistry could potentially be achieved in reactions at the benzylic position of this compound by introducing chiral auxiliaries or catalysts.

Regioselectivity: The thiopseudourea moiety possesses multiple nucleophilic centers (S and N atoms), leading to potential regioselectivity issues in reactions with electrophiles. Alkylation of S-substituted 1,2,4-triazoles, which share structural similarities, has been shown to be regioselective, with alkylation occurring preferentially at specific nitrogen atoms depending on steric and electronic factors. researchgate.net In the case of 4-Nitrobenzyl thiopseudourea, the sulfur atom is generally the most nucleophilic site for soft electrophiles. However, reactions with hard electrophiles or under different conditions could potentially lead to N-alkylation or N-acylation. The regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring is governed by the strong deactivating and meta-directing effect of the nitro group. quora.com

| Reaction Type | Substrate | Reagent | Key Factor Influencing Selectivity |

| S(N)1-type Substitution | N-protected β-hydroxytyrosine esters | Arenes | Nitrogen protecting group, ester group |

| Alkylation | S-substituted 1,2,4-triazoles | Dihaloalkanes | Steric effects, nature of alkylating agent |

| Electrophilic Aromatic Substitution | Nitrobenzene | Electrophile | Directing effect of the nitro group |

Intermolecular and Intramolecular Reaction Pathways

This compound can participate in both intermolecular and intramolecular reactions, leading to a variety of products.

Intermolecular Reactions: The most common reactions are intermolecular, involving the interaction of the substrate with an external reagent. Examples include the SN2 displacement of the thiopseudourea group by a nucleophile, the reduction of the nitro group by a reducing agent, and the reaction of the thiopseudourea moiety with an external electrophile. researchgate.netmasterorganicchemistry.com The reaction of 4-nitrobenzyl bromide with bases, leading to either substitution or radical-mediated dimerization, serves as a good model for the intermolecular reactivity of the 4-nitrobenzyl group. researchgate.net

Intramolecular Reactions: Intramolecular reactions are also possible, particularly when a suitable reactive partner is present within the molecule or is formed as an intermediate. For example, under certain conditions, intramolecular cyclization could occur. While direct evidence for this compound is limited, related S-(2-haloethyl)-L-cysteine derivatives undergo intramolecular cyclization to form thiomorpholine (B91149) derivatives. caltech.edu This suggests that if a suitable electrophilic center were introduced into a derivative of 4-Nitrobenzyl thiopseudourea, intramolecular cyclization could be a viable pathway.

Solvent Effects on Reactivity and Product Formation

The choice of solvent can significantly influence the rate and mechanism of reactions involving this compound. The polarity, protic or aprotic nature, and coordinating ability of the solvent all play a crucial role.

For SN1 reactions, polar protic solvents like water and alcohols are effective at stabilizing the carbocation intermediate and the leaving group, thus accelerating the reaction rate. wikipedia.org Conversely, for SN2 reactions, polar aprotic solvents such as DMSO and DMF are often preferred. These solvents can solvate the cation but leave the anion (nucleophile) relatively "bare" and more reactive. libretexts.org The reaction of 1-bromobutane (B133212) with azide, for example, shows a significant rate increase when moving from a protic to a polar aprotic solvent. wikipedia.org

In reactions involving the thiopseudourea moiety, the solvent can affect the nucleophilicity of the sulfur and nitrogen atoms. In protic solvents, hydrogen bonding can stabilize the ground state of the nucleophile, potentially decreasing its reactivity. The reaction of benzylamine (B48309) with CO2 demonstrates how solvent can dictate the product, with carbamic acid forming in strong hydrogen-bonding solvents like DMSO and DMF. mdpi.com

| Reaction Type | Solvent Change | Effect on Rate | Rationale |

| SN1 | Increasing polarity (e.g., from acetic acid to water) | Increase | Stabilization of carbocation intermediate and leaving group. wikipedia.org |

| SN2 | Protic to Polar Aprotic (e.g., methanol (B129727) to DMF) | Increase | Desolvation of the nucleophile. wikipedia.org |

| Solvolysis of phosphate (B84403) dianion | Water to Cyclohexane | Dramatic Increase | Change in mechanism from bimolecular to unimolecular. nih.gov |

Photochemical Transformations and Photo-cleavage Mechanisms (if relevant to the nitrobenzyl group)

The 4-nitrobenzyl group is a well-known photolabile protecting group, and this reactivity is relevant to this compound. Upon irradiation with UV light, the nitrobenzyl group can undergo intramolecular rearrangement and cleavage.

The generally accepted mechanism for the photocleavage of ortho-nitrobenzyl compounds involves the initial excitation of the nitro group to an excited state. This is followed by an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group, leading to the formation of an aci-nitro intermediate. acs.orgresearchgate.net This intermediate then undergoes a series of rearrangements, ultimately leading to the cleavage of the bond connecting the benzylic carbon to the protected group and the formation of a 2-nitrosobenzaldehyde derivative. psu.edu

While the classical mechanism pertains to ortho-nitrobenzyl compounds, para-nitrobenzyl compounds also exhibit photochemical reactivity, although the pathways can differ. For instance, the photochemistry of p-nitrobenzyl alcohols in aqueous solution involves an intramolecular photoredox pathway, giving reduced and oxidized moieties of the substituent groups. researchgate.net It is plausible that this compound could undergo a similar photo-redox process or that the C-S bond could be cleaved upon photoexcitation, releasing the thiopseudourea moiety. The efficiency and products of such a photoreaction would likely be dependent on the solvent and the presence of other reactive species.

Applications of 4 Nitrobenzyl Thiopseudourea Hydrochloride in Diverse Chemical Disciplines

Role as a Building Block in Organic Synthesis

4-Nitrobenzyl thiopseudourea hydrochloride serves as a versatile building block in organic synthesis, primarily owing to the reactive nature of its constituent functional groups: the thiopseudourea moiety and the nitro-substituted benzyl (B1604629) group. The thiopseudourea core provides a reactive site for the construction of various heterocyclic systems, while the nitrobenzyl group can be utilized for further functionalization or to impart specific electronic properties to the target molecules.

Synthesis of Nitrogen- and Sulfur-Containing Heterocycles (e.g., Pyrimidines, Guanidines, Thiazoles)

The thiopseudourea structure is a well-established precursor for the synthesis of a variety of heterocycles containing nitrogen and sulfur atoms. While direct literature specifically citing the use of this compound is sparse, its reactivity can be inferred from the known chemistry of related S-alkylisothioureas and thiourea (B124793) derivatives.

Pyrimidines: Substituted 2-aminopyrimidines are often synthesized through the condensation of a guanidine (B92328) equivalent with a 1,3-dicarbonyl compound or its synthetic equivalent. google.commdpi.com this compound can, in principle, serve as a synthon for a substituted guanidine, reacting with suitable diketones, ketoesters, or enamines to form the pyrimidine (B1678525) ring. The general reaction involves the cyclocondensation where the amino groups of the guanidine moiety react with the carbonyl groups of the dicarbonyl compound. grafiati.comnih.govnih.gov

Guanidines: The synthesis of substituted guanidines is a fundamental transformation in organic chemistry. organic-chemistry.org S-alkylisothioureas, such as this compound, are common starting materials for the preparation of N,N'-substituted guanidines. lookchem.com The reaction typically involves the displacement of the S-benzyl group with an amine, a process that can be facilitated by various reagents. This approach allows for the introduction of diverse substituents onto the guanidine core. organic-chemistry.orgresearchgate.net

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method for the preparation of thiazole derivatives, involving the reaction of an α-haloketone with a thiourea or a thioamide. mdpi.comresearchgate.netjpionline.orgresearchgate.netanalis.com.my S-alkylisothioureas can also participate in similar cyclization reactions. The reaction of this compound with an appropriate α-halocarbonyl compound would be expected to yield a 2-amino-thiazole derivative, with the 4-nitrobenzyl group potentially influencing the reaction rate and the properties of the resulting thiazole.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocycle | General Reaction Type | Potential Reactant |

| Pyrimidines | Cyclocondensation | 1,3-Diketones, β-Ketoesters |

| Guanidines | Nucleophilic Substitution | Primary and Secondary Amines |

| Thiazoles | Hantzsch Synthesis | α-Haloketones |

Contributions to Materials Science and Polymer Chemistry

The unique combination of a polymerizable or modifiable thiopseudourea group and a photo- and electro-active nitrobenzyl moiety suggests potential applications of this compound in the development of advanced materials.

Precursors for Polymer Synthesis

Thiourea and its derivatives have been explored as monomers in the synthesis of various functional polymers. researchgate.netnih.gov The thiopseudourea unit in this compound could potentially undergo polymerization through several mechanisms. For example, poly(thioether)s can be synthesized through various methods, including the reaction of dithiols with diepoxides or the ring-opening polymerization of thioepoxides. researchgate.netnih.govntu.edu.sgrsc.orgresearchgate.net The thiopseudourea could be a source of a thiol group after appropriate chemical transformation. Furthermore, the presence of the reactive amine functionalities suggests its potential use in the synthesis of polyureas or polyguanidines. The nitrobenzyl group, being a well-known photo-cleavable moiety, could be incorporated into polymers to create photo-responsive or degradable materials. umass.edunih.govresearchgate.netupenn.eduresearchgate.netrsc.org

Applications in Organic Electronics and Spintronic Materials

Nitroaromatic compounds have been investigated for their electron-accepting properties, which are crucial for the development of n-type organic semiconductors. nih.gov The incorporation of the 4-nitrobenzyl group into a polymer or a molecular material could impart desirable electronic characteristics for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). acs.orgmdpi.comrsc.org While direct evidence for the use of this compound in this field is absent, the electronic properties of the nitrobenzyl group are of significant interest. rsc.org

Table 2: Potential Materials Science Applications

| Application Area | Relevant Functional Group | Potential Role |

| Photo-responsive Polymers | 4-Nitrobenzyl | Photo-cleavable crosslinker or side group |

| Organic Electronics | 4-Nitrobenzyl | Electron-accepting moiety in n-type materials |

| Functional Polymers | Thiopseudourea | Monomer for poly(thioether)s or polyguanidines |

Development of Photoconductive Liquid Crystals

The design of liquid crystals often involves the use of a rigid core to which flexible side chains are attached. researchgate.netrsc.orgpsu.edunih.gov While the this compound molecule itself is not a typical mesogen, it could be used as a precursor to synthesize more complex molecules with liquid crystalline properties. For instance, the thiourea moiety is known to be a component in some liquid crystalline structures. rsc.org The nitrobenzyl group, being photoactive, could be incorporated into a liquid crystalline structure to create a material whose phase behavior or optical properties can be modulated by light, potentially leading to photoconductive liquid crystals. wikipedia.org

Design and Synthesis of Chemical Probes and Reagents

The molecular architecture of this compound makes it a valuable building block in the synthesis of more complex molecules designed for specific functions in chemical analysis and biological research. The reactivity of its thiopseudourea group, combined with the properties of the 4-nitrobenzyl moiety, allows for its incorporation into a variety of chemical probes and reagents.

Analytical Reagents for Specific Chemical Detection

In the field of analytical chemistry, the primary goal is often the sensitive and specific detection and quantification of target molecules. Derivatization is a common strategy employed to enhance the detectability of analytes, particularly for techniques like High-Performance Liquid Chromatography (HPLC). This process involves chemically modifying the analyte to attach a "tag" that has strong ultraviolet (UV) absorbance or fluorescence, thereby increasing the signal detected.

While direct and extensive research specifically detailing the use of this compound as a derivatizing agent is limited in readily available literature, its structural components suggest a strong potential for such applications, drawing parallels with closely related and well-documented reagents.

The key to its utility lies in the 4-nitrobenzyl group. This moiety is a well-established chromophore, meaning it absorbs light in the ultraviolet-visible spectrum. By reacting this compound with an analyte that lacks a strong chromophore, a derivative is formed that can be easily detected by UV-Vis spectrophotometry or a UV detector in an HPLC system.

Structurally similar compounds, such as 4-nitrobenzyl bromide and 4-nitrobenzoyl chloride , are widely used as derivatizing reagents for carboxylic acids and alcohols. sigmaaldrich.com These reagents react with the functional groups of the analytes to form esters that are highly responsive to UV detection. For instance, p-nitrobenzyl esters of monohydroxy fatty acids have been synthesized to enhance their UV detectability in HPLC analysis. nih.gov The underlying principle is the introduction of the p-nitrobenzyl group to amplify the analytical signal.

The thiopseudourea portion of this compound provides a reactive handle for attaching the 4-nitrobenzyl chromophore to target molecules. Isothioureas are known to react with various functional groups, and this reactivity can be exploited to tag analytes for analysis. For example, S-benzylisothiourea hydrochloride (also known as 2-benzyl-2-thiopseudourea hydrochloride), a related compound, is used in various chemical contexts. sigmaaldrich.com

Table 1: Comparison of 4-Nitrobenzyl Derivatizing Agents

| Derivatizing Agent | Target Functional Group | Resulting Derivative | Analytical Advantage |

| 4-Nitrobenzyl bromide | Carboxylic acids | 4-Nitrobenzyl ester | Strong UV absorbance |

| 4-Nitrobenzoyl chloride | Alcohols, Amines | 4-Nitrobenzoyl ester/amide | Strong UV absorbance sigmaaldrich.com |

| This compound (potential) | Carboxylic acids, Alkyl halides | S-alkylisothiourea derivative | Potential for strong UV absorbance |

This table includes potential applications of this compound based on the known reactivity of its functional groups and analogies with similar compounds.

The derivatization reaction would likely involve the formation of a stable covalent bond between the thiopseudourea moiety and the analyte, thereby incorporating the UV-active 4-nitrobenzyl group into the analyte's structure, facilitating its detection and quantification.

Probes for Biological Systems (excluding specific biological activity/pharmacology)

Beyond its potential as an analytical reagent, this compound can serve as a scaffold for the synthesis of probes intended for the study of biological systems. These probes are molecules designed to interact with and report on specific components or processes within a biological environment, such as cells or tissues, without exerting a pharmacological effect themselves.

The design of such probes often involves the integration of several key features: a recognition element that targets a specific biological structure, a signaling moiety (like a fluorophore or a chromophore) that allows for detection, and a linker that connects these two components.

The 4-nitrobenzyl group within this compound can function as a signaling component due to its chromophoric nature. Furthermore, the thiopseudourea group can be chemically modified to attach other functionalities, such as fluorescent dyes or targeting ligands.

For example, the synthesis of fluorescent probes often involves coupling a fluorophore to a molecule that can localize to a specific cellular compartment or bind to a particular biomolecule. While no direct synthesis of a fluorescent probe from this compound is prominently documented, its structure provides a template for such modifications. A potential synthetic route could involve modifying the thiopseudourea group to link it to a fluorescent molecule, while the 4-nitrobenzyl group could either be retained for its properties or further modified. The development of fluorescent probes is a burgeoning field, with new molecular designs constantly emerging to visualize biological processes in real-time. google.com

The principle of using a core structure to build more complex probes is a common strategy in medicinal chemistry and chemical biology. The versatility of the thiopseudourea functional group allows for a range of chemical transformations, making this compound a potentially useful starting material for creating a library of probes with diverse properties for biological imaging and sensing applications.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes for Enhanced Sustainability

The push towards "green chemistry" is a dominant theme in modern chemical synthesis, aiming to create processes that are less hazardous and more environmentally benign. sciencepublishinggroup.com Future research on 4-Nitrobenzyl thiopseudourea hydrochloride will likely focus on developing synthetic methods that align with these principles. Traditional chemical syntheses are often contrasted with green synthesis processes, which are characterized by milder conditions and reagents. nih.gov

Key areas for sustainable synthesis development include:

Alternative Solvents: Moving away from volatile organic compounds to greener alternatives like water, ionic liquids, or supercritical fluids. sciencepublishinggroup.com

Renewable Feedstocks: Investigating the use of biomass or other renewable starting materials to replace petroleum-derived precursors. sciencepublishinggroup.com

Catalysis: Employing biocatalysts or other highly efficient catalysts to reduce energy consumption and waste production. sciencepublishinggroup.com The synthesis of nanoparticles using non-toxic, cost-effective, and eco-friendly routes is a well-established example of green chemistry in practice. nih.gov

These green chemistry approaches are being applied across nearly all areas of chemistry to achieve the dual goals of environmental protection and economic benefit. sciencepublishinggroup.com

Exploration of New Chemical Reactivity Profiles and Transformations

The thiopseudourea moiety is a versatile functional group with significant potential for novel chemical transformations. Thiourea (B124793) itself is a known building block for various heterocyclic compounds, such as pyrimidines and aminothiazoles. wikipedia.org This suggests that this compound could serve as a valuable precursor in the synthesis of new, complex molecules.

Furthermore, related compounds like S-benzyl isothiouronium chloride have been successfully used as recoverable organocatalysts. researchgate.net This catalyst activates imine intermediates through hydrogen bonding, facilitating the direct reductive amination of aldehydes. researchgate.net Research into whether this compound exhibits similar catalytic activity could open up new applications in organic synthesis. The exploration of its reactivity as a soft nucleophile, particularly its affinity for forming coordination complexes with metal ions, also presents a promising avenue. wikipedia.org

Integration of Computational Methods for Rational Design and Discovery

In silico modeling has become a cost-effective and powerful tool in the design of novel lead compounds, often used to facilitate the drug discovery process. mdpi.com There is significant precedent for using computational methods to study thiourea derivatives for therapeutic applications.

Recent studies have employed comprehensive computational methods, including 3D-QSAR, molecular docking, and molecular dynamics simulations, to investigate thiourea analogs as potent inhibitors of various enzymes. mdpi.comresearchgate.net For example, these techniques have been used to study thiourea derivatives as inhibitors for:

Mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a target for inflammatory diseases. mdpi.com

Sirtuin-1 (SIRT1), a target for anticancer drugs. researchgate.net

α-glucosidase, a target for anti-diabetic agents. nih.gov

These computational studies provide valuable insights into structure-activity relationships and help in the rational design of new derivatives with improved potency and selectivity. researchgate.netmdpi.commdpi.com Applying these methods to this compound could rapidly identify potential biological targets and guide the synthesis of new, highly active analogues.

Potential in Advanced Materials with Tunable Properties

The thiourea functional group is proving to be a valuable component in the creation of advanced materials with dynamic and tunable properties. Research has shown that polythioureas can form self-healing and recyclable materials due to the dynamic nature of the thiourea bonds. nih.gov By carefully selecting different molecular building blocks, the mechanical properties of these materials can be tuned to cover a wide range, from soft elastomers to strong fibers. nih.gov

Another thiopseudourea derivative, 2-Methyl-2-thiopseudourea sulfate, is used in the development of specialty polymers and coatings to enhance properties like resistance to environmental degradation. chemimpex.com The general principle of using external stimuli, such as electric fields, to reversibly modify a material's properties is a key area of modern materials science. kit.edu The incorporation of the this compound scaffold into polymer backbones could lead to new materials with unique, tunable characteristics relevant for a variety of applications.

Contribution to the Synthesis of Complex Natural Product Analogues

Natural products are a cornerstone of medicinal chemistry, providing inspiration for new drugs. nih.gov The total synthesis of these complex molecules and their analogues is a driving force for innovation in organic chemistry. nih.gov Thiourea-based organocatalysts have emerged as essential tools in this field, enabling the highly selective and efficient asymmetric synthesis of complex natural products. researchgate.net

The ability of these catalysts to control stereochemistry is crucial for building the intricate, three-dimensional structures of bioactive natural scaffolds like alkaloids and terpenes. researchgate.net While direct use of this compound in this context has not been reported, the proven utility of the broader thiourea class suggests its potential as a catalyst or key building block in the synthesis of novel analogues of complex natural products. escholarship.orgwesleyan.edu

Combinatorial Chemistry and High-Throughput Synthesis Applications

Combinatorial chemistry allows for the rapid generation of large libraries of structurally related compounds, which can then be screened for biological activity. nih.gov This high-throughput approach is a cornerstone of modern drug discovery. The thiourea scaffold has already proven its value in this domain. A high-throughput screen of a 100,000-compound library successfully identified 1-benzoyl-3-arylthioureas as a new class of inhibitors of the influenza A virus. nih.gov

This demonstrates that libraries based on the thiourea core can yield promising hit compounds. nih.govmdpi.com The synthesis of a combinatorial library based on the this compound scaffold could be a fruitful strategy for discovering new bioactive molecules. wikipedia.orgyoutube.com Advanced techniques, such as DNA-encoded library (DEL) technology, are also being adapted to include diverse heterocyclic scaffolds, which could further expand the reach of combinatorial approaches for this class of compounds. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-nitrobenzyl thiopseudourea hydrochloride in laboratory settings?

- Methodological Answer : Use impermeable gloves (nitrile or neoprene), safety goggles, and closed-system ventilation to minimize inhalation risks . Local exhaust systems and safety showers must be accessible. Respiratory protection (e.g., NIOSH-approved masks) is required for aerosol-prone procedures. Store away from oxidizers (e.g., NOx, CO) to avoid hazardous reactions .

Q. How can researchers synthesize this compound, and what are the critical reaction parameters?

- Methodological Answer : A common route involves reacting 4-nitrobenzyl alcohol with thiourea derivatives under acidic conditions. For example, halodehydroxylation using thionyl chloride (SOCl₂) in ionic liquids yields 4-nitrobenzyl chloride intermediates, which can be further functionalized . Key parameters include temperature control (0–6°C for exothermic steps) and stoichiometric ratios to minimize byproducts like unreacted starting material .

Q. What analytical techniques are suitable for characterizing purity and stability of this compound?

- Methodological Answer : Use HPLC with UV detection (λmax = 254 nm) for purity assessment, as demonstrated in derivatization studies of nitrobenzyl derivatives . Stability testing under varying pH and temperature conditions can identify decomposition pathways. Monitor for nitro group reduction or hydrolysis using FT-IR and NMR spectroscopy .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of 4-nitrobenzyl derivatives in nucleophilic substitution reactions?

- Methodological Answer : The nitro group (-NO₂) acts as a strong electron-withdrawing group, enhancing the electrophilicity of the benzyl carbon. Second-order rate constants for 4-nitrobenzyl chloride (8.1 × 10⁻⁵ M⁻¹s⁻¹) and bromide (3.3 × 10⁻³ M⁻¹s⁻¹) confirm that larger leaving groups (Br⁻ > Cl⁻) accelerate reactions . Computational studies (e.g., DFT) can model transition states to predict substituent effects on reactivity .

Q. How can pre-column derivatization with this compound improve detection limits for carbonyl compounds in complex matrices?

- Methodological Answer : Derivatize aldehydes (e.g., formaldehyde, acetaldehyde) to form stable oxime adducts, enabling UV detection at 280 nm with HPLC. Optimize reaction time (30–60 min) and pH (4–6) to achieve >96% recovery. Validate with external calibration curves (R² > 0.995) and spike-recovery tests in polyethylene glycol matrices .

Q. How should researchers address discrepancies in reported reaction kinetics for 4-nitrobenzyl derivatives?

- Methodological Answer : Reconcile variations by normalizing data for temperature, solvent polarity, and catalyst presence. For example, higher temperatures in kinetic studies (e.g., 25°C vs. 10°C) may inflate rate constants by 20–30% . Use Arrhenius plots to extrapolate rate constants across conditions and validate with independent methods like stopped-flow spectroscopy .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.